N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Overview
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that features a piperazine ring, a phenyl group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Phenyl Group: The phenyl group is introduced via nucleophilic aromatic substitution reactions, often using phenol derivatives and halogenated aromatic compounds.
Introduction of the Nitro Group: The nitro group is typically added through nitration reactions involving concentrated nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the piperazine derivative with the nitrophenoxy acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenoxy moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxy moiety, in particular, differentiates it from other piperazine derivatives and may enhance its pharmacological potential.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-2-22-11-13-23(14-12-22)17-5-3-16(4-6-17)21-20(25)15-28-19-9-7-18(8-10-19)24(26)27/h3-10H,2,11-15H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALVHHDRHLPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.